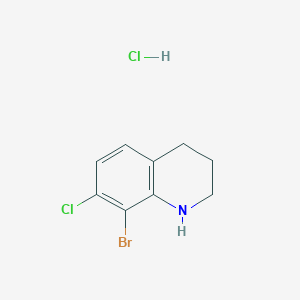

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride

Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a halogenated tetrahydroquinoline derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.53 g/mol . It is stored at 2–8°C, indicating moderate thermal sensitivity . This compound serves as a versatile building block in pharmaceutical and agrochemical research, leveraging the electronic effects of halogens for targeted reactivity.

Properties

IUPAC Name |

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h3-4,12H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOMUDAWOJLGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Br)NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring into a more oxidized form, such as quinoline.

Reduction: Reduction reactions can remove halogen atoms or reduce the quinoline ring to a more saturated form.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dehalogenated or more saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. The presence of bromine and chlorine substituents in 8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline enhances its efficacy against various bacterial strains. A study demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, 8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride has been investigated for its ability to induce apoptosis in cancer cells. In vitro tests revealed that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells . This suggests a promising avenue for developing new anticancer therapies.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as nucleophilic substitution and cyclization. For example, it can be utilized in the synthesis of biologically active compounds and pharmaceuticals .

Synthesis of Heterocycles

this compound is also used in the synthesis of other heterocyclic compounds. Its reactivity makes it a valuable intermediate in creating diverse chemical entities with potential applications in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Halogen Position :

- Bromine at position 8 (target compound) vs. 7 (e.g., 7-bromo-8-methyl analog ) alters electron distribution. Bromine’s inductive effect may stabilize intermediates in cross-coupling reactions.

- Chlorine at position 7 (target compound) contrasts with chlorine at 5 (5-chloro-8-methoxy analog ), which pairs with a methoxy group for enhanced resonance effects.

- Fluorine substitution (7-bromo-5-fluoro analog ) improves metabolic stability and bioavailability due to fluorine’s strong electronegativity.

Biological Activity

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride is a halogenated derivative of tetrahydroquinoline, notable for its potential biological activities. This compound is characterized by the presence of both bromine and chlorine atoms, which may enhance its reactivity and biological efficacy. Understanding its biological activity is crucial for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula : C9H9BrClN·HCl

- Molecular Weight : 282.99 g/mol

- CAS Number : 2418709-42-7

The biological activity of this compound is believed to involve interaction with specific molecular targets, particularly enzymes and receptors. The halogen atoms can enhance binding affinity, potentially modulating the activity of these targets. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrahydroquinoline derivatives have shown effectiveness against various bacterial strains. The presence of halogens such as bromine and chlorine may contribute to increased antibacterial potency.

Anticancer Properties

Studies have suggested that halogenated tetrahydroquinolines possess anticancer effects. The ability of these compounds to inhibit cancer cell proliferation has been documented in several studies. For example, a study on related compounds demonstrated their efficacy against human cancer cell lines with IC50 values in the low micromolar range.

Research Findings and Case Studies

- Antiviral Activity : A recent study explored the antiviral potential of tetrahydroquinoline derivatives against SARS-CoV-2. The compound exhibited an EC50 value comparable to known antiviral agents, suggesting its potential as a therapeutic candidate for viral infections .

- Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the halogen substituents in enhancing biological activity. A comparative analysis of various tetrahydroquinoline derivatives revealed that those with bromine and chlorine substitutions exhibited superior efficacy against targeted enzymes compared to their non-halogenated counterparts .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C9H9BrClN·HCl | Moderate | High |

| 7-Chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | C9H11Cl2N | Low | Moderate |

| 6-Bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | C9H10BrClN·HCl | High | Moderate |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride with high purity?

- Methodological Answer : Synthesis requires careful control of halogenation steps (bromination and chlorination) to avoid positional isomerism. Use regioselective catalysts (e.g., Lewis acids) to direct bromine and chlorine to the 8- and 7-positions, respectively. Purification via recrystallization in ethanol/water mixtures or preparative HPLC is recommended to isolate the desired isomer. Monitor reaction progress using -NMR to confirm substitution patterns (e.g., absence of 6-bromo or 5-chloro byproducts) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry, if applicable) with spectroscopic methods:

- NMR : Compare - and -NMR shifts with analogs (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline derivatives) to confirm halogen placement .

- HRMS : Verify molecular ion peaks ([M+H]) and isotopic patterns (Br/Cl contributions).

- IR : Identify C-Br (550–600 cm) and C-Cl (700–750 cm) stretches .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent degradation. Avoid prolonged exposure to light or humidity, as halogenated tetrahydroquinolines are prone to dehydrohalogenation. Conduct stability studies using accelerated aging (40°C/75% RH for 1 month) with HPLC monitoring to track degradation products (e.g., quinoline derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific factors:

- Solubility : Test solubility in DMSO/PBS mixtures; precipitation in aqueous buffers may reduce apparent activity.

- Metabolic interference : Use liver microsome assays to assess stability and rule out false positives from metabolite interference.

- Isomer purity : Re-analyze compound batches via chiral HPLC to exclude inactive stereoisomers or positional isomers (e.g., 6-bromo-7-chloro derivatives) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) on the tetrahydroquinoline scaffold to improve aqueous solubility while retaining halogen substituents for target binding.

- Prodrug design : Synthesize ester or phosphate prodrugs to enhance bioavailability, followed by enzymatic activation in target tissues.

- Plasma stability assays : Incubate with plasma proteins (e.g., albumin) to identify binding interactions that reduce free drug concentrations .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking studies : Use crystal structures of target proteins (e.g., kinases or GPCRs) to predict halogen interactions with hydrophobic binding pockets.

- MD simulations : Assess dynamic interactions of the bromo-chloro substituents with active-site residues over 100-ns trajectories.

- QSAR : Corporate Hammett constants () for halogens to predict electronic effects on binding affinity .

Methodological Notes

- Synthetic Challenges : Competing halogenation pathways require strict temperature control (–10°C for bromination, 0°C for chlorination) to minimize side reactions .

- Analytical Pitfalls : Overlapping NMR signals for tetrahydroquinoline protons (e.g., H-3/H-4) may complicate structural validation; use - COSY or NOESY for resolution .

- Safety Protocols : Follow TCI America’s guidelines for handling halogenated amines, including fume hood use and PPE (nitrile gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.